

2-Aminoisophthalic Acid: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoisophthalic acid

Cat. No.: B1267165

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisophthalic acid, a bifunctional aromatic compound featuring both amino and carboxylic acid moieties, serves as a highly versatile precursor in the landscape of organic synthesis. Its unique structural framework allows for its application in the development of a diverse array of materials and molecules, ranging from advanced porous materials to biologically active compounds. This document provides detailed application notes and experimental protocols for the use of **2-aminoisophthalic acid** in the synthesis of Metal-Organic Frameworks (MOFs), functional polymers, and key pharmaceutical intermediates.

I. Synthesis of Amino-Functionalized Metal-Organic Frameworks (MOFs)

2-Aminoisophthalic acid and its isomers are excellent ligands for the construction of amino-functionalized MOFs. The presence of the amino group provides a site for post-synthetic modification and can enhance the framework's affinity for specific molecules, such as carbon dioxide.

Application Note:

Amino-functionalized MOFs synthesized from **2-aminoisophthalic acid** derivatives exhibit potential for applications in gas storage and separation. The amino groups lining the pores of the MOF can create specific binding sites, leading to high selectivity for CO₂ over other gases like N₂.

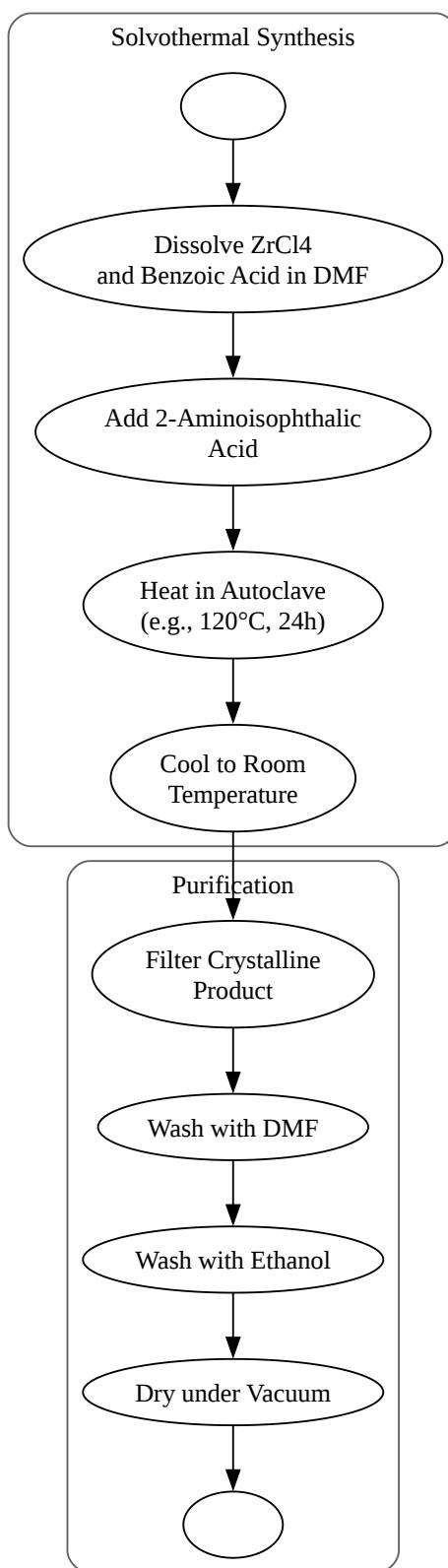
Quantitative Data: Gas Adsorption in Amino-Functionalized MOFs

MOF Designation	Metal Center	Ligand	CO ₂ /N ₂ Selectivity	Heat of CO ₂ Adsorption (kJ mol ⁻¹)
Mg-ABDC	Mg	2- Aminoterephthal ate	396	>30
Co-ABDC	Co	2- Aminoterephthal ate	326	>30
Sr-ABDC	Sr	2- Aminoterephthal ate	18	-

Data sourced from studies on 2-aminoterephthalate, an isomer of **2-aminoisophthalic acid**, demonstrating the potential of amino-functionalized isophthalates.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Solvothermal Synthesis of a Zr-based Amino-Functionalized MOF

This protocol is adapted from the synthesis of UiO-66(NH₂), a well-known amino-functionalized MOF, and can be modified for use with **2-aminoisophthalic acid**.


Materials:

- Zirconium(IV) chloride (ZrCl₄)
- 2-Aminoterephthalic acid (or **2-aminoisophthalic acid**)

- N,N-Dimethylformamide (DMF)
- Benzoic acid (as a modulator)

Procedure:

- In a Teflon-lined autoclave, dissolve Zirconium(IV) chloride and benzoic acid in DMF.
- Add 2-aminoterephthalic acid to the solution.
- Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
- After cooling to room temperature, the crystalline product is collected by filtration.
- Wash the product with fresh DMF and then with a suitable solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
- Dry the final product under vacuum.

[Click to download full resolution via product page](#)

II. Synthesis of Functional Polymers

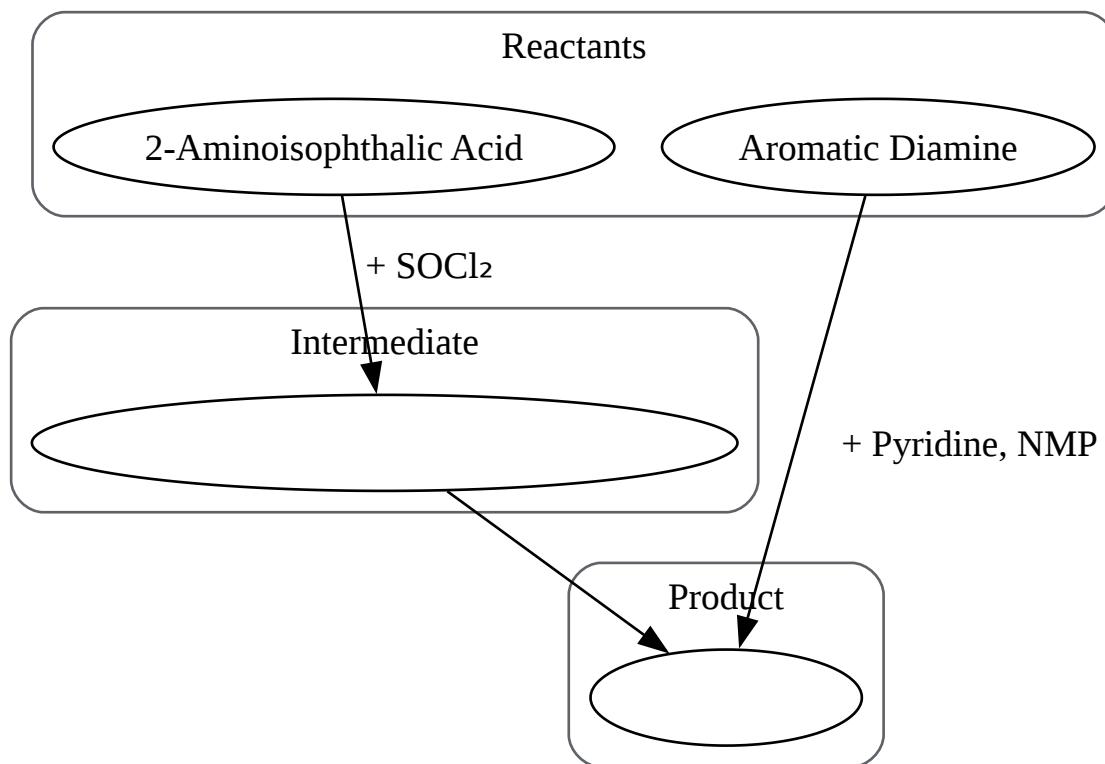
The dual functionality of **2-aminoisophthalic acid** makes it a valuable monomer for the synthesis of functional polymers such as polyamides and polyesters. The amino group can react with acyl chlorides or carboxylic acids, while the carboxylic acid groups can react with amines or alcohols, enabling the formation of polymer chains.

Application Note:

Polyamides derived from **2-aminoisophthalic acid** can exhibit enhanced thermal stability and solubility in organic solvents due to the presence of the amino group and the meta-substitution pattern of the carboxyl groups. These properties make them suitable for applications as high-performance engineering plastics and membrane materials.

Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing aromatic polyamides.


Materials:

- **2-Aminoisophthalic acid**
- Thionyl chloride (SOCl_2)
- An aromatic diamine (e.g., 4,4'-oxydianiline)
- N-Methyl-2-pyrrolidone (NMP)
- Pyridine

Procedure:

- Synthesis of 2-Aminoisophthaloyl Dichloride:
 - React **2-aminoisophthalic acid** with an excess of thionyl chloride, often with a catalytic amount of DMF, under reflux.

- Distill off the excess thionyl chloride to obtain the crude acid chloride.
- Polycondensation:
 - Dissolve the aromatic diamine in anhydrous NMP containing pyridine in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.
 - Cool the solution in an ice bath.
 - Gradually add a solution of 2-aminoisophthaloyl dichloride in NMP to the diamine solution.
 - Allow the reaction to proceed at low temperature for several hours and then at room temperature overnight.
 - Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.
 - Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

[Click to download full resolution via product page](#)

III. Precursor for Pharmaceutical Intermediates

5-Aminoisophthalic acid, an isomer of **2-aminoisophthalic acid**, is a crucial intermediate in the synthesis of non-ionic X-ray contrast agents. The synthesis involves the iodination of the aromatic ring, a transformation for which the amino and carboxylic acid groups are directing and activating.

Application Note:

The synthesis of 5-amino-2,4,6-triiodoisophthalic acid from 5-aminoisophthalic acid is a key step in the production of several commercial X-ray contrast media.^[3] The high atomic number of iodine provides the necessary radiopacity for medical imaging.

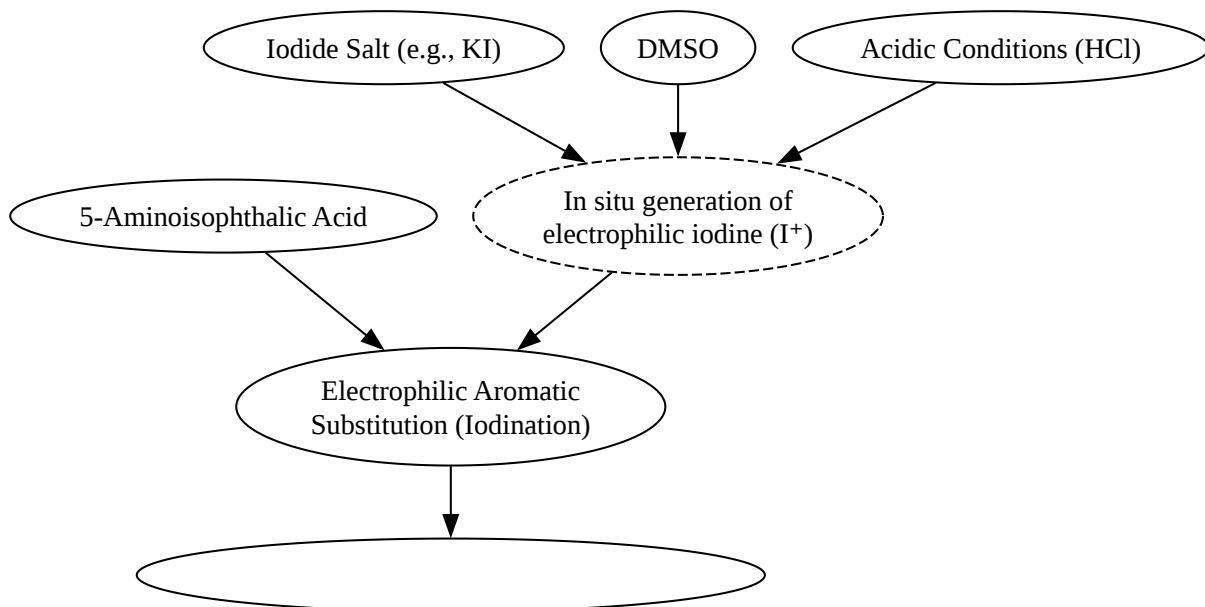
Experimental Protocol: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

This protocol is based on a patented procedure.

Materials:

- 5-Aminoisophthalic acid
- Potassium iodide (KI)
- Dimethyl sulfoxide (DMSO)
- Concentrated hydrochloric acid (HCl)
- Water

Procedure:


- In a reaction vessel, combine 5-aminoisophthalic acid, potassium iodide, and dimethyl sulfoxide in water.
- Add concentrated hydrochloric acid to the mixture while stirring at room temperature.

- Heat the reaction mixture to reflux (approximately 100 °C) and maintain for a specified time (e.g., 16 hours).
- Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Filter the solid product and wash it with water.
- Further purification can be achieved by dissolving the crude product in an aqueous base (e.g., 1M KOH), treating with activated carbon, and then re-precipitating by the addition of acid.

Quantitative Data: Iodination Reaction

Reactant	Molar Equivalent
5-Aminoisophthalic Acid	1
Potassium Iodide (KI)	6
Dimethyl Sulfoxide (DMSO)	6
Hydrogen Chloride (HCl)	9

Molar ratios as described in a patented synthesis.

[Click to download full resolution via product page](#)

Conclusion

2-Aminoisophthalic acid and its isomers are valuable and versatile precursors in organic synthesis. The protocols and data presented here provide a foundation for researchers and professionals in materials science and drug development to explore the potential of these compounds in their respective fields. The ability to readily synthesize advanced materials like MOFs and functional polymers, as well as critical pharmaceutical intermediates, underscores the importance of **2-aminoisophthalic acid** in contemporary chemical research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fire.tc.faa.gov [fire.tc.faa.gov]
- 2. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Aminoisophthalic Acid: A Versatile Precursor in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267165#2-aminoisophthalic-acid-as-a-precursor-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com